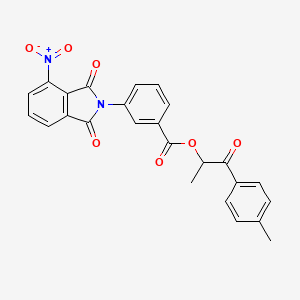![molecular formula C18H22O3 B3933118 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene
描述
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as EMD-57033, is a chemical compound that belongs to the class of benzene derivatives. It is a synthetic compound that has been extensively studied for its potential application in scientific research.
作用机制
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene acts as a blocker of the hERG potassium channel, which is involved in the repolarization of the cardiac action potential. By inhibiting this channel, 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene prolongs the action potential duration and increases the risk of arrhythmias. This mechanism of action has been extensively studied in vitro and in vivo, and has been found to be effective in preventing arrhythmias in animal models.
Biochemical and Physiological Effects:
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects, including the inhibition of hERG potassium channels, the prolongation of the cardiac action potential, and the prevention of arrhythmias in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for further development.
实验室实验的优点和局限性
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has a number of advantages for use in lab experiments, including its potency as an inhibitor of hERG potassium channels, its low toxicity profile, and its potential for the development of drugs for the treatment of cardiac arrhythmias. However, it also has some limitations, including its synthetic nature, which may limit its availability and increase its cost, and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are a number of future directions for the study of 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, including the development of drugs for the treatment of cardiac arrhythmias, the investigation of its potential therapeutic applications in other diseases, and the further study of its mechanism of action and biochemical and physiological effects. Additionally, there is a need for further studies to determine its safety and efficacy in humans, and to investigate its potential for use in combination with other drugs.
科学研究应用
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been extensively studied for its potential application in scientific research. It has been found to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for regulating the electrical activity of the heart. This makes 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene a potential candidate for the development of drugs for the treatment of cardiac arrhythmias.
属性
IUPAC Name |
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-17-7-4-5-8-18(17)21-14-6-13-20-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJPFVJMMDWGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(6-tert-butyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B3933037.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3933041.png)
![N-(2,5-dimethoxyphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3933062.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933069.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3933070.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3933073.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B3933085.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3933087.png)
![ethyl 2-cyclohexyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B3933093.png)
![N-{2-[5-(1-methyl-1H-benzimidazol-2-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B3933098.png)

![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)
![4-ethoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933132.png)